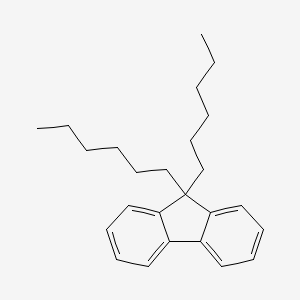

9,9-Dihexylfluorene

Descripción

Significance of Fluorene (B118485) and its Derivatives in Advanced Materials Science

Fluorene and its derivatives are a cornerstone in the development of advanced organic materials due to their unique combination of structural and electronic properties. marketresearchintellect.com The fluorene moiety consists of two benzene (B151609) rings fused to a central five-membered ring, creating a rigid and planar aromatic system that facilitates efficient electron delocalization. tue.nl This structure is responsible for the characteristic high photoluminescence quantum efficiency, good thermal stability, and excellent charge transport properties found in fluorene-based materials. entrepreneur-cn.com

These attributes make fluorene derivatives highly suitable for a wide range of applications in materials science, especially in optoelectronics. ontosight.aimarketresearchintellect.com They are extensively used in the fabrication of:

Organic Light-Emitting Diodes (OLEDs) : Fluorene-based polymers are particularly noted as efficient blue-light emitting materials. entrepreneur-cn.com

Organic Field-Effect Transistors (OFETs) : Their high charge carrier mobility is beneficial for transistor applications. ontosight.ai

Organic Photovoltaics (OPVs) / Solar Cells : They serve as effective donor or hole transport materials in solar cell architectures. ontosight.aientrepreneur-cn.com

The versatility of the fluorene molecule, which has multiple reactive sites, allows for extensive chemical modification. researchgate.net By attaching different functional groups, researchers can fine-tune the material's electronic energy levels, solubility, and solid-state morphology to optimize device performance. entrepreneur-cn.comresearchgate.net

The substitution of alkyl chains at the C9 position of the fluorene core is a critical and widely used strategy in the design of functional organic materials. The introduction of groups such as the hexyl chains in 9,9-dihexylfluorene serves several crucial purposes:

Enhanced Solubility : The primary role of the alkyl chains is to enhance the solubility of the rigid fluorene backbone in common organic solvents. cymitquimica.comvulcanchem.com This is essential for solution-based processing techniques, which are vital for fabricating large-area and low-cost electronic devices.

Prevention of Aggregation : The bulky alkyl groups create steric hindrance that prevents the planar fluorene units from aggregating (π-stacking) in the solid state. researchgate.net Such aggregation can lead to fluorescence quenching and the formation of undesirable, lower-energy emission sites, which compromises the color purity and efficiency of devices like OLEDs.

Improved Film Morphology : By improving solubility and controlling intermolecular interactions, alkyl chains facilitate the formation of smooth, uniform thin films, which is critical for device performance and reliability.

Tuning of Electronic Properties : While the primary impact is on physical properties, alkyl groups can also subtly influence the electronic characteristics of the material. They act as electron-donating groups, which can affect the energy levels of the molecule. elsevier.es

Research into fluorene-based materials has evolved significantly since the initial isolation of the parent compound from coal tar. tue.nl Early academic interest focused on its fundamental chemical reactivity. A major turning point occurred with the development of polyfluorenes (PFs), which established these materials as a leading class of blue emitters for polymer light-emitting diodes (PLEDs). researchgate.net

Subsequent research efforts have been directed at overcoming the challenges associated with early PFs, such as spectral instability and color purity. This led to the evolution from simple homopolymers to more complex architectures. tandfonline.com Key developments include:

Copolymerization : The synthesis of copolymers, where fluorene units are combined with other aromatic monomers, became a standard approach. acs.orgtandfonline.com This allows for precise tuning of the emission color across the visible spectrum, as well as optimization of charge injection and transport properties. entrepreneur-cn.com

Functionalization : Researchers began exploring the introduction of various functional groups at different positions on the fluorene ring, particularly at the 2, 7, and 3,6 positions, to create materials with tailored properties. researchgate.netacs.org

Advanced Architectures : The field has progressed to the design of highly complex structures, including dendrimers, star-shaped molecules, and block copolymers. researchgate.netdergipark.org.trrsc.org These advanced architectures offer enhanced control over the material's properties and self-assembly, opening up applications in fields like biosensing and nonlinear optics. researchgate.netdergipark.org.tr The synthesis of polymers like poly[2,7-(this compound)]-block-poly[2-(dimethylamino)ethyl methacrylate] exemplifies this trend toward multifunctional materials. rsc.org

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically grounded overview of the chemical compound this compound. The primary objective is to detail its significance within the broader context of fluorene chemistry and its role as a foundational component in advanced materials science. This will be achieved by adhering strictly to the provided outline, which concentrates on the importance of fluorene derivatives, the specific function of alkyl substitutions, and the historical evolution of the research field. The article aims to deliver a thorough and informative summary based on academic literature.

Methodological Approach to Literature Review

The information presented in this article was compiled through a systematic literature review. The methodology involved targeted searches of academic databases and reputable scientific publishers to gather relevant research findings on this compound and related topics.

Sources were selected based on their direct relevance to the topics specified in the article's outline. The selection process prioritized peer-reviewed scientific journals, scholarly articles, and technical documents from established chemical suppliers. Keywords used for the search included "this compound," "fluorene derivatives," "polyfluorene," "alkyl substitution in fluorene," and "organic electronics." The aim was to build a foundation of information from authoritative and diverse sources in the fields of chemistry and materials science.

This review is intended to be a representative, rather than exhaustive, summary of the available academic literature. The search was confined to publicly accessible databases and did not include proprietary data, unpublished research, or information from sources explicitly excluded by the instructions. The findings are therefore limited to the scope and timeframe of the literature search conducted.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKFGSPUYTIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123863-98-9 | |

| Record name | 9H-Fluorene, 9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50408592 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123863-97-8 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,9 Dihexylfluorene and Its Derivatives

Precursor Synthesis and Functionalization of the Fluorene (B118485) Core

The journey from the basic fluorene structure to highly functionalized monomers involves two key stages: the synthesis of the 9,9-dihexylfluorene precursor and its subsequent modification, typically at the 2,7-positions, to enable polymerization.

The attachment of two hexyl groups to the C-9 position of fluorene is accomplished through several effective alkylation strategies. The protons at the C-9 methylene (B1212753) bridge are acidic, which allows for the ready formation of a fluorenyl anion that can participate in nucleophilic substitution reactions. rsc.org

The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic rings, typically using an alkyl halide and a Lewis acid catalyst. numberanalytics.com However, for the specific synthesis of this compound, direct Friedel-Crafts alkylation at the C-9 position is not the preferred route. The acidic nature of the C-9 protons makes nucleophilic substitution strategies more efficient and common. rsc.org While Friedel-Crafts acylation is a known method to functionalize the fluorene core at the 2,7-positions, koreascience.krosu.edu direct C-9 alkylation via this electrophilic substitution mechanism is less prevalent.

More common and efficient methods for synthesizing this compound rely on the nucleophilicity of the fluorenyl anion.

Nucleophilic Substitution: This is a widely used approach where a strong base deprotonates the fluorene. In a typical procedure, fluorene is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and treated with a strong base such as n-butyllithium (n-BuLi). koreascience.kr This generates the fluorenyl anion, which then acts as a nucleophile and reacts with an alkyl halide, such as 1-bromohexane, to yield the dialkylated product. rsc.orgkoreascience.kr This reaction has been reported to achieve a high yield of 91%. koreascience.kr

Phase Transfer Catalysis (PTC): This method provides an alternative pathway that is efficient and can be implemented on substituted fluorenes. aau.edu.et The reaction occurs in a two-phase system, consisting of an organic solvent and an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). aau.edu.et A phase transfer catalyst, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the fluorenyl anion, generated by the base, from the aqueous phase to the organic phase where it reacts with the alkyl halide. aau.edu.etmdpi.comptfarm.pl

| Alkylation Method | Key Reagents | Typical Conditions | Reported Yield | Reference |

| Nucleophilic Substitution | Fluorene, n-Butyllithium, 1-Bromohexane | THF solvent | 91% | koreascience.kr |

| Phase Transfer Catalysis | Fluorene, KOH/NaOH (aq.), 1-Bromohexane, Tetrabutylammonium Bromide | Two-phase system (e.g., DMSO/water) | High Yield | aau.edu.etwiley-vch.de |

For use in polymer synthesis, the this compound precursor must be functionalized to allow for cross-coupling reactions. The most reactive sites for electrophilic substitution on the aromatic rings are the 2 and 7 positions.

The standard strategy for creating a monomer suitable for polymerization is the bromination of this compound at the 2,7-positions. This is typically done after the C-9 alkylation to avoid side reactions. aau.edu.et The reaction involves treating this compound with a brominating agent. Common reagents include elemental bromine (Br₂) or N-bromosuccinimide (NBS). aau.edu.et A reported synthesis using bromine yielded 2,7-dibromo-9,9-dihexylfluorene in 75% yield. rsc.org An alternative route involves the direct alkylation of 2,7-dibromofluorene (B93635) using reagents like bromohexane and a strong base such as potassium t-butoxide or potassium hydroxide. wiley-vch.deresearchgate.netrsc.org

| Bromination Approach | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Post-Alkylation Bromination | This compound | Bromine (Br₂) | 2,7-Dibromo-9,9-dihexylfluorene | 75% | rsc.org |

| Direct Alkylation | 2,7-Dibromofluorene | 1-Bromohexane, KOH, KI | 2,7-Dibromo-9,9-dihexylfluorene | - | wiley-vch.de |

The resulting 2,7-dibromo-9,9-dihexylfluorene is a versatile intermediate for creating monomers for Suzuki cross-coupling polymerizations. tandfonline.comchemicalbook.in This is achieved through a boronylation reaction to produce this compound-2,7-diboronic acid or its esters.

The synthesis typically involves a lithium-halogen exchange. 2,7-dibromo-9,9-dihexylfluorene is dissolved in a dry solvent like THF and cooled to a low temperature (e.g., -80 °C). wiley-vch.de A strong base, n-butyllithium, is added to replace the bromine atoms with lithium. wiley-vch.de This dilithiated intermediate is then quenched with a boron-containing electrophile, such as triisopropyl borate, rsc.org followed by an aqueous acidic workup to yield this compound-2,7-diboronic acid. rsc.orgkoreascience.kr This procedure has been reported with a yield of 86%. rsc.org

Due to the tendency of boronic acids to dehydrate, they are often converted into more stable boronate esters for purification and subsequent use. acs.org This is accomplished by reacting the diboronic acid with a diol, such as 1,3-propanediol (B51772) to form the bis(1,3-propanediol) ester wiley-vch.dekoreascience.krwindows.net or pinacol (B44631) to form the bis(pinacol) ester. dakenchem.com

| Boronylation Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Diboronic Acid Synthesis | 2,7-Dibromo-9,9-dihexylfluorene | 1. n-Butyllithium2. Triisopropyl borate3. Aqueous acid | This compound-2,7-diboronic acid | 86% | rsc.org |

| Boronate Ester Formation | This compound-2,7-diboronic acid | 1,3-Propanediol | This compound-2,7-diboronic acid bis(1,3-propanediol) ester | - | wiley-vch.dekoreascience.kr |

| Boronate Ester Formation | 2,7-Dibromo-9,9-dihexylfluorene | Bis(pinacolato)diboron, Pd catalyst | This compound-2,7-diboronic acid bis(pinacol) ester | - | dakenchem.com |

Functionalization at the 2,7-Positions

Ethynylation Routes

The introduction of ethynyl (B1212043) groups onto the this compound core is a key strategy for creating monomers used in the synthesis of poly(aryleneethynylene)s (PAEs). These materials are of interest due to their rigid rod-like structure and unique electronic properties. The most prevalent method for this functionalization is the Sonogashira cross-coupling reaction.

This reaction typically involves the coupling of a halogenated this compound, most commonly 2,7-dibromo-9,9-dihexylfluorene, with a terminal alkyne. researchgate.net A common approach involves using trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, like copper(I) iodide. vulcanchem.comwhiterose.ac.uk The reaction is generally carried out in a solvent like tetrahydrofuran (THF) or toluene (B28343), often with the addition of a base such as diisopropylamine. vulcanchem.comwhiterose.ac.uk The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be later removed if the free ethynyl group is required for subsequent polymerization steps. For instance, highly soluble and strongly blue fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) have been synthesized using a Pd/Cu-catalyzed Sonogashira coupling reaction. researchgate.net

A typical synthetic pathway involves:

Alkylation: 9H-Fluorene is first dihexylated at the 9-position. vulcanchem.com

Bromination: The this compound is then brominated at the 2 and 7 positions.

Ethynylation: The resulting 2,7-dibromo-9,9-dihexylfluorene is then reacted with a terminal alkyne like trimethylsilylacetylene via Sonogashira coupling to yield (9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane or its 2,7-disubstituted analogue. vulcanchem.comwhiterose.ac.uk

The ethynyl linkage extends the π-conjugation of the fluorene core, which is instrumental in tuning the electronic and optical properties of the resulting materials. vulcanchem.com

Polymerization Techniques Utilizing this compound Monomers

The polymerization of this compound monomers is central to the production of high-performance conjugated polymers, particularly polyfluorenes (PFs). These polymers are renowned for their high photoluminescence quantum yields, excellent thermal stability, and good solubility. aau.edu.et The choice of polymerization technique is critical as it dictates the polymer's molecular weight, polydispersity, and structural regularity, which in turn influence its electronic and optical properties.

Transition-Metal Catalyzed Cross-Coupling Polymerizations

Transition-metal catalyzed cross-coupling reactions are the most effective and widely used methods for synthesizing well-defined, high molecular weight polyfluorenes. aau.edu.et These methods create C-C bonds with high regioselectivity, primarily linking monomer units at the 2 and 7 positions of the fluorene core, which is essential for achieving effective π-conjugation along the polymer backbone.

Suzuki coupling polymerization is a versatile and powerful method for synthesizing poly(this compound) (PDHF) and its copolymers. tandfonline.comtandfonline.com The reaction involves the palladium-catalyzed cross-coupling of a dihalo-fluorene monomer with a fluorene-diboronic acid or diboronic ester monomer. tandfonline.comkoreascience.kr

A typical Suzuki polymerization for an alternating copolymer involves reacting this compound-2,7-diboronic acid (or its bis(1,3-propanediol)ester) with a dibrominated comonomer in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an aqueous base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). tandfonline.comkoreascience.kr The reaction is commonly performed in a solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere. tandfonline.com

Table 1: Examples of Suzuki Coupling Polymerization for this compound-based Polymers

| Monomer 1 | Monomer 2 | Catalyst | Base | Solvent | Polymer | Reference |

|---|---|---|---|---|---|---|

| This compound-2,7-diboronic acid | 3,3′-dibromo-4,4′-bis(octyloxy) biphenyl (B1667301) | Pd(PPh₃)₄ | K₂CO₃ | THF | Poly(3,3′-(4,4′-dioctyloxybiphenyl) alt (2,7-(this compound))) | tandfonline.com |

| 2,7-bis[2-(4-bromophenyl)-2-cyanoethenyl]-9,9-dihexyl-9H-fluorene | 1,4-bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Polymer-I | koreascience.kr |

Microwave-assisted Suzuki polymerization has emerged as a method to significantly accelerate reaction times, often reducing them from hours to minutes, while also potentially increasing the molecular weight of the resulting polymers. mdpi.comresearchgate.net For instance, poly(this compound) with a weight-average molecular weight (Mw) of 37,200 g/mol was obtained in just 14 minutes using microwave heating, compared to 48 hours for a similar polymer (Mw = 20,100 g/mol ) synthesized via conventional heating. researchgate.net

Nickel(0)-mediated coupling, often referred to as Yamamoto coupling, is another cornerstone technique for the synthesis of polyfluorenes. iitk.ac.in This method involves the reductive polymerization of a dihaloaromatic monomer, typically 2,7-dibromo-9,9-dihexylfluorene, using a zerovalent nickel complex as the coupling agent. iitk.ac.inumass.edu The nickel(0) complex is usually generated in situ from a nickel(II) salt, such as NiCl₂, reduced with zinc, in the presence of ligands like 2,2′-bipyridine and triphenylphosphine (B44618) (TPP). iitk.ac.in

The primary advantage of Yamamoto polymerization is its use of a single, AA-type monomer, which simplifies stoichiometry control. tandfonline.com The reaction is typically carried out in a solvent mixture like toluene and dimethylformamide (DMF). iitk.ac.in

Microwave heating has also been successfully applied to Ni(0)-mediated polymerizations, dramatically reducing reaction times and improving conversion rates. umass.eduibm.com A standard polymerization of 2,7-dibromo-9,9-dihexylfluorene that takes several hours with conventional heating can be completed in minutes using microwave-assisted chemistry. umass.edu This technique has been used to grow poly(this compound) layers from modified surfaces, creating covalently grafted polymer brushes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Ni(0) Polymerization

| Method | Monomer | Reaction Time | Polymer | Key Feature | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 2,7-dibromo-9,9-dihexylfluorene | 4.5 - 10.5 hours | Poly[9,9-(di-hexyl) fluorene] 2,7-diyl | High molecular weight, good solubility | iitk.ac.in |

Besides Suzuki and Yamamoto couplings, other transition-metal catalyzed reactions are employed to create specific polymer architectures incorporating this compound.

Stille Coupling: This reaction involves the palladium-catalyzed coupling between an organotin compound (e.g., a distannylated fluorene) and an organohalide. aau.edu.etmdpi.com Stille polycondensation is known for producing high molecular weight polymers with excellent yields and has been used to synthesize alternating copolymers of 9,9-didodecylfluorene with comonomers like 5,5”-bis(trimethylstannyl)-2,2′-:5′-2”-terthiophene. mdpi.com Microwave assistance has also been shown to be effective for Stille reactions, increasing both yield and molecular weight. uni-wuppertal.de

Sonogashira Coupling: As discussed in the ethynylation routes, this Pd/Cu-catalyzed reaction is the primary method for synthesizing poly(aryleneethynylene)s. For polymerization, it typically couples a diethynyl-functionalized this compound monomer with a dihalo-aromatic comonomer. researchgate.net This creates polymers with alternating fluorene and alkyne units in the backbone, which often exhibit strong blue fluorescence. researchgate.net

Buchwald-Hartwig Amination: While primarily known for forming carbon-nitrogen bonds, the Buchwald-Hartwig reaction is a key tool in synthesizing polymers where aromatic amine units are incorporated into the conjugated backbone alongside fluorene moieties. This allows for the fine-tuning of electronic properties, such as charge injection and transport, by introducing electron-donating amine groups.

Oxidative Coupling Polymerization

Oxidative coupling polymerization represents an alternative, often simpler, route to polyfluorenes. This method typically uses an oxidizing agent, most commonly iron(III) chloride (FeCl₃), to polymerize the this compound monomer directly. aau.edu.et The reaction proceeds via a radical-cationic mechanism. unibo.it

The first synthesis of a soluble poly(2,7-fluorene), specifically poly(this compound), was achieved by Yoshino and co-workers in 1989 using FeCl₃. aau.edu.et However, this method can suffer from a lack of strict regioselectivity, leading to structural defects in the polymer chain alongside the desired 2,7-linkages, which can disrupt conjugation and result in lower molecular weight polymers compared to cross-coupling methods. aau.edu.et

Despite this, research has continued to refine the technique. Microwave-assisted FeCl₃-mediated oxidative polymerization has been shown to produce poly(this compound) with a high molecular weight (Mw ≈ 81,000) in just 25 minutes. researchgate.net Furthermore, solvent-free or solid-state oxidative coupling polymerizations have been developed as more environmentally friendly "green chemistry" approaches. ccspublishing.org.cnresearchgate.net For example, copolymerizing dihexylfluorene and N-butylcarbazole in the presence of anhydrous FeCl₃ at room temperature in a solid-state reaction has been reported. ccspublishing.org.cnepa.gov

Table 3: Overview of Oxidative Coupling Polymerization Methods

| Oxidant | Monomer(s) | Method | Key Feature/Result | Reference |

|---|---|---|---|---|

| FeCl₃ | This compound | Solution Polymerization | First synthesis of soluble PDHF; low molecular weight | aau.edu.et |

| FeCl₃ | This compound | Microwave-Assisted | High molecular weight (Mw ≈ 81,000) in 25 min | researchgate.net |

| FeCl₃ | This compound, N-butylcarbazole | Solid-State Polymerization | Stable blue light emission from copolymer | ccspublishing.org.cnepa.gov |

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization method for synthesizing unsaturated polymers with well-defined structures. pitt.edu This technique is particularly useful for creating defect-free poly(arylene vinylene)s, including those based on fluorene. scirp.orgscirp.org The polymerization of α,ω-diene functionalized monomers proceeds via the catalytic formation of new carbon-carbon double bonds, with the release of ethylene. researchgate.net

For the synthesis of this compound-containing polymers, monomers such as 2,7-divinyl-9,9-dihexylfluorene are used. pitt.edu The reaction is typically catalyzed by ruthenium or molybdenum-based catalysts, such as Grubbs' or Schrock's catalysts. pitt.eduscirp.org ADMET polymerization affords polymers with all-trans olefinic double bonds and can be used to create end-functionalized polymers with unique optical properties. scirp.orgscirp.org This method has been successfully used to prepare poly(this compound-mb-methylene)s, which are well-defined multiblock copolymers. researchgate.net

Table 3: ADMET Polymerization of this compound Derivatives

| Monomer | Catalyst Type | Key Feature | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| 2,7-divinyl-9,9-dialkylfluorene | Ruthenium-carbene complexes | Defect-free, all-trans vinylene linkages | Poly(9,9-dialkyl-fluorene-2,7-vinylene) | scirp.org |

Surface-Directed Polymerization

Surface-directed polymerization is a technique used to grow polymer brushes directly from a substrate. This "grafting-from" approach allows for the creation of dense layers of polymers covalently attached to a surface. nih.gov For poly(this compound) (PF), this has been achieved using Ni(0)-mediated coupling reactions from silicon or quartz surfaces. nih.gov

The process begins with the functionalization of the substrate surface with a silane (B1218182) coupling reagent that contains a dibromofluorene unit. nih.gov Subsequently, the polymerization of a monomer, such as 2,7-dibromo-9,9-dihexylfluorene, is initiated from these surface-bound sites. nih.govacs.org This method allows for the formation of uniform, brush-like layers of the conjugated polymer on the substrate. nih.gov Yamamoto-type cross-coupling has also been employed to graft poly(this compound) chains from cellulose (B213188) nanocrystals functionalized with aryl bromides. nsf.gov

Table 4: Surface-Directed Polymerization of this compound

| Monomer | Surface Functionalization | Polymerization Method | Substrate | Resulting Structure | Reference |

|---|---|---|---|---|---|

| 2,7-Dibromo-9,9-dihexylfluorene | Silane coupling reagent with dibromofluorene | Ni(0)-mediated coupling | Silicon, Quartz | Covalently grafted PF layer | nih.gov |

| 2,7-Dibromo-9,9-dihexylfluorene | 4-bromophenyl functionality in cross-linked polyacrylate | Ni(0)-mediated step-growth condensation | Silicon wafers | Poly(dihexylfluorene) brushes | acs.org |

Synthesis of Co-oligomers and Copolymers with this compound Units

Copolymerization is a versatile strategy to tune the properties of fluorene-based materials. By incorporating different comonomers, it is possible to modify the electronic energy levels, solubility, and morphology of the resulting polymers. Both alternating and random copolymers containing this compound have been extensively studied.

Alternating Copolymers

Alternating copolymers consist of a regular, repeating sequence of two different monomer units. The Suzuki coupling reaction is a widely used method for synthesizing such polymers, typically by reacting a diboronic acid or ester derivative of one monomer with a dihalo derivative of another. tandfonline.comfigshare.comtandfonline.com

Several alternating copolymers of this compound have been reported. For example, copolymers with 9-aryl-3,6-carbazole units have been prepared by the Suzuki coupling of this compound-2,7-bis(trimethylene boronate) and 9-aryl-3,6-dibromocarbazole derivatives. figshare.com These copolymers exhibit high thermal stability and blue emission that is blue-shifted relative to the poly(this compound) homopolymer. figshare.com Similarly, alternating copolymers with 4,4'-dialkoxybiphenyl have been synthesized via Suzuki coupling of this compound-2,7-diboronic acid and 3,3′-dibromo-4,4′-dialkoxybiphenyl. tandfonline.comtandfonline.com These materials also show good thermal stability and emit blue light. tandfonline.comtandfonline.com Other comonomers, such as terthiophene derivatives, have been used to create red-light-emitting alternating copolymers. 20.210.105

Table 5: Examples of Alternating Copolymers with this compound Units

| Comonomer | Polymerization Method | Key Properties | Reference |

|---|---|---|---|

| 9-Aryl-3,6-carbazole | Suzuki Coupling | High glass transition temperature, blue-shifted emission | figshare.com |

| 4,4'-Dialkoxybiphenyl | Suzuki Coupling | High thermal stability, blue emission | tandfonline.comtandfonline.com |

| Terthiophene 1',1'-dioxide | Suzuki Coupling | Red-orange emission, p- and n-dopable | 20.210.105 |

Random Copolymers

In random copolymers, the monomer units are distributed randomly along the polymer chain. This architecture is also typically achieved through Suzuki coupling reactions where a mixture of monomers is used.

For instance, a series of soluble, conjugated random copolymers of this compound (DHF) and 2,5-di(2-hexyloxyphenyl)thiazolothiazole (TZ) have been synthesized. The feed ratio of the TZ comonomer was varied from 5 to 50 mol%. These copolymers showed good thermal stability and bright blue fluorescence. acs.org Another example involves the random copolymerization of 9,9-dioctylfluorene with 2-hexylbenzotriazole, which resulted in colorfast blue light-emitting polymers. capes.gov.br The introduction of carbazole (B46965) units in a random fashion into a polyfluorene backbone has also been shown to suppress crystallization and raise the HOMO energy level, facilitating hole injection in devices. scirp.org

Table 6: Examples of Random Copolymers with this compound Units

| Comonomer | Polymerization Method | Key Properties | Reference |

|---|---|---|---|

| 2,5-Di(2-hexyloxyphenyl)thiazolothiazole | Suzuki Coupling | Good thermal stability, bright blue fluorescence | acs.org |

| 2-Hexylbenzotriazole | Suzuki Coupling | Color-stable blue emission | capes.gov.br |

Donor-Acceptor (D-A) Copolymers

The synthesis of donor-acceptor (D-A) copolymers incorporating the this compound unit is a significant area of research for developing materials with tailored optoelectronic properties. These copolymers are constructed by alternating electron-donating (donor) and electron-accepting (acceptor) monomers along the polymer chain. The this compound moiety typically serves as the donor unit due to its electron-rich nature.

Common synthetic strategies for preparing these D-A copolymers involve transition metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a widely employed method, where a di-boronated this compound monomer is reacted with a di-halogenated acceptor monomer in the presence of a palladium catalyst. tandfonline.comtandfonline.comresearchgate.net For instance, copolymers have been synthesized by reacting this compound-2,7-diboronic acid with various dibromo-acceptor units, such as 3,3′-dibromo-4,4′-dialkoxybiphenyl. tandfonline.comtandfonline.com The reaction is typically carried out in a solvent like anhydrous tetrahydrofuran (THF) with a base, such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). tandfonline.comtandfonline.com Microwave-assisted Suzuki polymerization has been shown to significantly accelerate the reaction time, reducing it from hours to minutes and often resulting in higher molecular weight polymers. researchgate.netnih.gov

Another prevalent method is the Stille coupling reaction, which involves the reaction of a di-stannylated monomer with a di-halogenated monomer, also catalyzed by palladium. nih.govuni-wuppertal.de Copolymers of this compound and isothianaphthene (ITN), for example, have been synthesized via Stille polycondensation. nih.gov

Yamamoto coupling, a nickel-catalyzed polymerization of dihaloaromatic compounds, is also utilized for synthesizing polyfluorene derivatives, including those with a D-A architecture. nih.goviitk.ac.in This method has the advantage of using a single type of monomer (dihaloaromatic) but may require stoichiometric amounts of the nickel catalyst. nih.gov

The choice of the acceptor unit is crucial for tuning the properties of the resulting copolymer. A variety of acceptor moieties have been copolymerized with this compound, including benzothiadiazole (BT), quinoxaline (B1680401) derivatives, and thiophene-based units. researchgate.netnih.govmdpi.com The electronic properties, such as the HOMO and LUMO energy levels and the resulting band gap of the copolymer, can be systematically modified by changing the acceptor unit. mdpi.com For example, using stronger electron-withdrawing acceptor monomers generally leads to lower HOMO energy levels in the copolymer. mdpi.com

The table below summarizes examples of D-A copolymers based on this compound and the synthetic methods used.

| Donor Monomer | Acceptor Monomer | Polymerization Method | Catalyst | Resulting Copolymer |

| This compound-2,7-diboronic acid | 3,3′-dibromo-4,4′-dialkoxybiphenyl | Suzuki Coupling | Pd(PPh3)4 | Poly(2,7-(this compound)-alt-3,3′(4,4′-dialkoxybiphenyl)) |

| This compound-2,7-diboronic acid | 2,5-dibromoaniline | Suzuki Coupling | Pd(PPh3)4 | Poly{1,4-(2/3-aminobenzene)-alt-2,7-(this compound)} |

| This compound | Benzo- or naphtho-quinoxaline/thiadiazole derivatives | Suzuki Coupling | Not Specified | Statistical D-A copolymers |

| 2,7-dibromo-9,9-dihexylfluorene | Isothianaphthene (ITN) derivative | Stille Polycondensation | Not Specified | Alternating F6-ITN copolymer |

Purification and Characterization of Synthesized Materials

Following the synthesis of this compound-based polymers, rigorous purification is essential to remove impurities such as residual catalysts, monomers, and low molecular weight oligomers, which can adversely affect the material's performance. A common purification technique is repeated precipitation. tandfonline.comtandfonline.comgoogle.com This involves dissolving the crude polymer in a good solvent, such as chloroform (B151607) or tetrahydrofuran (THF), and then precipitating it by adding a poor solvent, like methanol (B129727) or acetone (B3395972). google.comrsc.org

Soxhlet extraction is another effective method for purification. iitk.ac.ingoogle.comrsc.org In this process, the polymer is placed in a thimble and continuously washed with a solvent that dissolves impurities but not the polymer itself. Solvents like methanol and acetone are often used to remove low-molecular-mass fractions. mdpi.com For removing metallic impurities from catalysts, washing the polymer solution with a chelating agent like ethylenediaminetetraacetic acid (EDTA) solution can be employed. iitk.ac.in Column chromatography is also used for the purification of both monomers and the final polymer products. rsc.orgaau.edu.et

Once purified, the synthesized materials are extensively characterized to determine their chemical structure, molecular weight, thermal properties, and photophysical characteristics.

Molecular Weight Determination is typically carried out using Gel Permeation Chromatography (GPC). tandfonline.comtandfonline.com GPC separates the polymer chains based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. nycu.edu.tw

Thermal Properties are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). tandfonline.comtandfonline.comresearchgate.net TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability and decomposition temperature. iitk.ac.inresearchgate.net DSC is used to determine thermal transitions such as the glass transition temperature (Tg), which is important for understanding the material's processing and morphological stability. tandfonline.comtandfonline.com

Photophysical and Electrochemical Properties are assessed using UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, as well as cyclic voltammetry (CV). tandfonline.commdpi.comacs.org UV-Vis spectroscopy reveals the electronic absorption characteristics of the material in solution and as thin films. tandfonline.com PL spectroscopy provides information about the emission properties, including the emission color and quantum efficiency. tandfonline.comacs.org Cyclic voltammetry is used to determine the electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing electronic devices. mdpi.com

The table below summarizes the common characterization techniques and the information they provide.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, monomer incorporation, polymer architecture |

| Fourier-Transform Infrared (FTIR) | Presence of functional groups, structural confirmation |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI) |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting/crystallization behavior |

| UV-visible (UV-Vis) Spectroscopy | Electronic absorption spectra, optical band gap |

| Photoluminescence (PL) Spectroscopy | Emission spectra, quantum efficiency, color purity |

| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical band gap |

Advanced Spectroscopic Characterization and Optical Phenomena in 9,9 Dihexylfluorene Systems

Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within 9,9-dihexylfluorene-based molecules and polymers. The absorption of light in the UV-Vis range corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic structure and conjugation length of the material.

The absorption spectra of this compound and its polymers exhibit distinct characteristics in both solution and solid-state thin films. In dilute solutions, such as in tetrahydrofuran (B95107) (THF), polymers containing this compound typically show a broad absorption band. For instance, alternating copolymers of this compound and 4,4′-dialkoxy-3,3′-biphenyl display a broad absorption in the range of 310–365 nm, with a maximum around 330 nm. tandfonline.com This is a notable redshift compared to the individual monomers (this compound absorbs at around 298 nm and 250 nm), indicating an extended π-conjugation along the polymer backbone. tandfonline.comtandfonline.com The broadness of the absorption band is often attributed to the distribution of conformational structures of the polymer chain in solution. scielo.br

When these polymers are cast into thin films, the absorption spectra often show a redshift compared to their solution counterparts. For example, pristine films of the aforementioned copolymers have an absorption maximum at approximately 336 nm. tandfonline.com This redshift in the solid state can be attributed to several factors, including increased intermolecular interactions and a more planar conformation of the polymer chains, which enhances π-electron delocalization. scielo.br The absorption spectrum of a thin film of poly[2,7-(this compound)-alt-4,4′-phenylether] (PFPE) shows a peak at 336 nm, which is similar to that of bifluorenes, suggesting a confined conjugation length. aip.org

| Polymer | State | Solvent | λmax (nm) |

|---|---|---|---|

| Poly(this compound-alt-4,4′-dialkoxy-3,3′-biphenyl) | Solution | THF | ~330 tandfonline.com |

| Poly(this compound-alt-4,4′-dialkoxy-3,3′-biphenyl) | Thin Film | - | ~336 tandfonline.com |

| Poly(2,7-9,9'-dihexylfluorene-dyil) (PHF) | Thin Film | - | 366 scielo.br |

| Poly[2,7-(this compound)-alt-4,4′-phenylether] (PFPE) | Thin Film | - | 336 aip.org |

The composition of copolymers incorporating this compound units significantly influences their absorption properties. By introducing different comonomers, the electronic structure and, consequently, the absorption spectrum can be tuned. For instance, copolymerizing this compound with bithiophene units to form poly(this compound-alt-bithiophene) (F6T2) results in a redshift of the absorption maximum to 456 nm, compared to approximately 390 nm for poly(fluorene). aip.org This is due to the introduction of the electron-rich bithiophene moiety, which extends the conjugation and lowers the energy of the π-π* transition. aip.org

Similarly, incorporating carbazole (B46965) units can also alter the absorption spectra. Copolymers of 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole exhibit absorption peaks that are blue-shifted relative to the poly(this compound) homopolymer. acs.org The introduction of meta-linkages in poly[this compound-alt-(1,3-phenylene)x(1,4-phenylene)1−x] copolymers leads to a hypsochromic (blue) shift in the absorption spectra as the proportion of meta-linkages increases. scilit.com This is because meta-linkages disrupt the π-conjugation along the polymer backbone.

The feed ratio of monomers during polymerization also plays a crucial role. In random copolymers of 2,7-dibromo-9,9-dihexylfluorene and a carborane-containing fluorene (B118485) monomer, increasing the proportion of the 2,7-dibromo-9,9-dihexylfluorene leads to a red-shifted ground-state absorption. acs.org

The onset of the absorption spectrum is directly related to the optical energy gap (Eg) of the material, which is the energy difference between the HOMO and LUMO levels. A lower energy absorption onset corresponds to a smaller energy gap. The optical band gap of poly[2,7-(this compound)-alt-4,4′-phenylether] (PFPE) has been determined to be 3.32 eV from its absorption spectrum. aip.org

Theoretical calculations, such as those using density functional theory (TDDFT), can be employed to predict the HOMO-LUMO energy gaps and the lowest excitation energies of fluorene oligomers and polymers. researchgate.net These calculations show that as the polymer chain length increases, the HOMO-LUMO gap decreases and converges to a value corresponding to the polymer's effective conjugation length. researchgate.net For poly(this compound), the band gap is reported to be 2.88 eV. 20.210.105 Modifications to the polymer structure, such as the incorporation of different comonomers, directly modulate the HOMO and LUMO energy levels, thereby tuning the energy gap. For example, alternating copolymers of this compound and cyclopentadithiophenes with electron-donating groups exhibit a lower band gap compared to the unsubstituted analogue. ntu.edu.tw

Photoluminescence and Electroluminescence Spectroscopy

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are essential for characterizing the light-emitting properties of this compound-based materials. PL involves the emission of light following photoexcitation, while EL is the emission of light resulting from the recombination of electrons and holes injected into a material within a device.

The emission wavelength of fluorene-based polymers can be precisely tuned through chemical modifications of the polymer backbone. rsc.org This tunability is a key advantage for their application in various optoelectronic devices, including organic light-emitting diodes (OLEDs).

Introducing different chemical moieties into the polyfluorene chain can alter the energy levels of the excited state, thereby changing the color of the emitted light. For example, copolymers of this compound and 4,4′-dialkoxybiphenyl exhibit emission maxima around 390 nm in solution and 400 nm in thin films. tandfonline.comtandfonline.com The incorporation of carborane units into a poly(dihexylfluorene) backbone leads to materials that exhibit dual emission from both a local excited state on the fluorene and an intramolecular charge-transfer (ICT) state between the fluorene and carborane. acs.orgnih.gov The energy of this ICT emission is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov

Increasing the feed ratio of 2,7-dibromo-9,9-dihexylfluorene in copolymers can gradually increase the contribution from the local excited state, thereby tuning the photoemission properties in both solution and solid states. researchgate.net

Achieving stable and efficient deep blue emission is a significant goal in the development of materials for full-color displays and lighting. Copolymers of this compound have been specifically designed to meet this challenge. By incorporating dibenzothiophene-S,S-dioxide units into a poly(this compound) backbone, researchers have developed copolymers that exhibit enhanced blue spectral stability. rsc.org

A series of copolymers based on poly(this compound-3,6-diyl-co-2,8-di(O-methylenecyclohexyl)dibenzothiophene-S,S-dioxide-3,7-diyl) have been shown to produce deep blue electroluminescence with a peak at 415 nm. rsc.orgresearchgate.net The specific ratio of the comonomers was found to influence the device efficiency and brightness. rsc.orgresearchgate.net These materials demonstrate the potential of chemical modification to achieve targeted emission colors, with some devices exhibiting Commission Internationale de l'Éclairage (CIE) coordinates of (0.17, 0.12), which fall within the deep blue region of the color space. rsc.orgresearchgate.net

| Copolymer System | Emission Type | Peak Wavelength (nm) | Color |

|---|---|---|---|

| Poly(this compound-alt-4,4′-dialkoxybiphenyl) | PL (Solution) | ~390 tandfonline.comtandfonline.com | Violet-Blue |

| Poly(this compound-alt-4,4′-dialkoxybiphenyl) | PL (Thin Film) | ~400 tandfonline.com | Blue |

| Poly(this compound-alt-bithiophene) (F6T2) | Fluorescence (Thin Film) | 508 aip.org | Green-Yellow |

| Poly(this compound-3,6-diyl-co-dibenzothiophene-S,S-dioxide) | EL | 415 rsc.orgresearchgate.net | Deep Blue |

Emission Wavelength Tuning through Chemical Modification

Green Emission

While polyfluorenes are primarily known for their blue emission, the appearance of a lower-energy green emission band has been a subject of extensive research. This green emission is often attributed to the formation of fluorenone defects along the polymer chain, which can be introduced during synthesis or through photo-oxidation. researchgate.net

In one approach, soluble green light-emitting poly(this compound-co-fluorenone) was synthesized via a facile one-step, solvent-free oxidative coupling polymerization of this compound. The resulting polymers, with a region-regular structure linking at the 2,7'-positions of the fluorene moieties, exhibited green light emission from the fluorenone units created during polymerization. researchgate.net Another strategy to achieve green emission involves copolymerizing this compound with other monomers. For instance, hyperbranched copolymers derived from tetra(2-bromo-9,9-dihexylfluorenyl)silane and 5,5'-dibromo-3,3'-dihexyl-2,2'-bithiophene (B169597) emitted green light in the film state. This was attributed to intramolecular energy transfer from the fluorene units to the bithiophene units. figshare.com

Furthermore, the incorporation of twisted biphenyl (B1667301) moieties into random copolymers with this compound has been explored as a method to suppress the undesirable green emission that can arise from aggregation or the formation of ketone defects. umons.ac.be These twisted units disrupt the planarity of the copolymer, which in turn reduces inter-chain packing and conjugation length. umons.ac.be

Red Emission

Achieving red emission from this compound-based systems typically involves copolymerization with monomers that have a lower bandgap, facilitating energy transfer to the red-emitting chromophore.

Several studies have reported the synthesis of red-emitting copolymers. For example, new fluorene-based π-conjugated copolymers such as poly((5,5″-(3′,4′-dihexyl-2,2′;5′,2″-terthiophene 1′,1′-dioxide))-alt-2,7-(this compound)) (PFTORT) and poly((5,5-E-α-(2-thienyl)methylene)-2-thiopheneacetonitrile)-alt-2,7-(this compound)) (PFTCNVT) exhibit red-orange emission in the solid state, with a maximum around 610 nm. 20.210.105 Another copolymer, poly((5,5″″-(3″,4″-dihexyl-2,2′:5′,2′:5″,2-:5-,2″″-quinquethiophene 1″,1″-dioxide))-alt-2,7-(this compound)) (PFTTORTT), shows a red emission with a maximum at 666 nm. 20.210.105

Another successful strategy involves copolymerizing this compound with diketopyrrolopyrrole (DPP) and 10-octylphenothiazine. The resulting three-component copolymer, PFDP, showed a red photoluminescence peak at 602 nm in thin films, originating exclusively from the DPP chromophore. researchgate.net Devices fabricated with PFDP as the emitting layer produced red emission with CIE coordinates of (0.62, 0.38), which is close to the standard red. researchgate.net

Furthermore, copolymers of 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) have demonstrated saturated red emission. 20.210.105 The efficient energy transfer to the DBT sites leads to complete quenching of the polyfluorene fluorescence, even at low DBT concentrations. 20.210.105 The emission peak of these copolymers can be tuned from 628 nm to 674 nm by increasing the DBT content from 1% to 35%. 20.210.105 Far-red/near-infrared (FR/NIR) emitting nanoparticles have also been developed using a copolymer of this compound and 4,7-bis(thiophen-2-yl)-2,1,3-benzothiazole, with an emission centered at approximately 687 nm. rsc.org

White Light Emission Strategies

White light emission from a single polymer is a highly sought-after goal for lighting and display applications. Several strategies have been developed using this compound as a blue-emitting host.

One common approach is to copolymerize this compound with a small amount of a yellow- or orange-emitting comonomer. The combination of the blue emission from the fluorene host and the lower-energy emission from the guest results in white light. For instance, white light emission was achieved in a copolymer containing this compound and 2.5% of a yellow-emitting covalent dopant with aggregation-induced emission enhancement (AIEE) properties. rsc.org This copolymer, FCP 2.5, exhibited white electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.33, 0.34). rsc.org

Another strategy involves using fluorenone-based luminogens that exhibit AIEE. A copolymer, FF-0.25, containing 0.25% of the yellow-emitting fluorenone-based luminogen 2,7-bis(9H-fluoren-9-one-2yl)-9,9-dihexylfluorene (FF) copolymerized with this compound, demonstrated white-light emission. rsc.orgresearchgate.net OLEDs fabricated from this copolymer showed white electroluminescence with CIE coordinates of (0.30, 0.31). rsc.orgresearchgate.net

The formation of exciplexes between a hole-transport layer and a blend of blue- and green-emitting polyfluorenes has also been utilized to generate white light. scispace.com Blending a blue-emitting polymer with a red-emitting one can also produce white light due to exciton (B1674681) energy transfer. scispace.com The introduction of organic molecules can also regulate the phase separation of perovskite materials, leading to the formation of both blue- and red-emitting species that combine to produce white light. acs.org

Photoluminescence Quantum Efficiency Studies

The photoluminescence quantum efficiency (PLQE) is a critical parameter for light-emitting materials, indicating the efficiency of the conversion of absorbed photons into emitted photons. For this compound-based systems, the PLQE can be influenced by factors such as the solvent, aggregation, and the presence of comonomers.

In dilute solutions of solvents like toluene (B28343), tetrahydrofuran, chloroform (B151607), and ethyl acetate, poly(2,7-9,9'-dihexylfluorene-diyl) exhibits photoluminescence characteristic of a disordered α-backbone chain conformation. scielo.br Copolymers of this compound can exhibit high quantum yields. For example, copolymers with 4,4'-dialkoxybiphenyl blocks have shown quantum yields of around 0.75. tandfonline.com Similarly, well-defined polyfluorene derivatives have been synthesized that show blue emission with high quantum yields, reaching up to 0.87 in solution. researchgate.net

Aggregation can have a significant impact on PLQE. While aggregation often leads to quenching of fluorescence (Aggregation-Caused Quenching or ACQ), some systems exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). rsc.orgnih.gov For example, certain oligomers have shown a significant increase in their emission quantum yield in the solid state compared to in solution. nih.gov In one study, an oligomer that had a quantum yield of 9.5% in THF solution showed a quantum yield of 70% in a solid film due to the AIE effect. nih.gov Similarly, a fluorenone-based luminogen exhibited a bright yellow emission with a quantum yield of 79% in the aggregated state. rsc.org

The PLQE of this compound-based nanoparticles has also been investigated. Far-red/near-infrared emitting nanoparticles based on a copolymer of this compound showed a quantum yield of 13.6% in water, which was a six-fold increase compared to similar nanoparticles without bulky side chains to prevent aggregation. rsc.org

Mechanisms of Energy Transfer in Copolymers

In copolymers containing this compound, energy transfer from the fluorene units to the comonomer units is a key process that determines the final emission color. The primary mechanism for this energy transfer is often Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer process that occurs over long distances (typically 1-10 nm) between a donor chromophore in an excited state and an acceptor chromophore. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and relative orientation of the two chromophores.

In copolymers of this compound with lower bandgap monomers, the fluorene units act as the donor and the comonomer acts as the acceptor. For instance, in red-emitting copolymers of 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT), efficient energy transfer occurs from the fluorene units to the DBT sites, resulting in red emission. 20.210.105 This energy transfer is so efficient that the blue fluorescence from the polyfluorene is completely quenched even at DBT concentrations as low as 1% in a solid film. 20.210.105

Similarly, in blends of poly(9,9′-dihexylfluorene-2,2-diyl) and MEH-PPV, resonant non-radiative energy transfer has been observed, particularly in the solid state. researchgate.net While the Förster dynamic model can be used to discuss this process, it may not fully account for the quenching efficiency in all cases, suggesting that other processes like trivial energy transfer (re-absorption of emitted light) may also play a role. researchgate.net

Theoretical studies have also been employed to understand the energy gap and excitation energies in copolymers like poly[2,7-(this compound)-co-alt-2,5-(decylthiophene)]. worldscientific.com These calculations help in predicting the energy levels and thus the feasibility of energy transfer between different segments of the copolymer.

Aggregation Effects on Emission

Aggregation, or the close packing of polymer chains in the solid state or in poor solvents, can significantly alter the emission properties of this compound-based materials. These effects can be either detrimental, leading to emission quenching, or beneficial, leading to enhanced emission.

Aggregation-Caused Quenching (ACQ) is a common phenomenon in many conjugated polymers. rsc.org It arises from the formation of non-emissive or weakly emissive aggregates, often referred to as excimers, which are excited-state dimers formed between two polymer chains. This typically results in a red-shift and a decrease in the intensity of the emission.

Conversely, some systems exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). rsc.orgresearchgate.net In these cases, the molecules are weakly emissive in solution but become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

For example, copolymers of this compound with AIEE-active luminogens have been designed to produce white light. rsc.orgrsc.orgresearchgate.net In these systems, the aggregation of the AIEE luminogen leads to enhanced yellow emission, which combines with the blue emission from the fluorene host. rsc.org The interplay between the AIE properties of the luminogen and the ACQ tendencies of the this compound units can be tuned by varying the composition of the copolymer. rsc.org

The de-aggregation of polyfluorene derivatives can also be used to modify their emission properties. For instance, dispersing a polyfluorene derivative that has a high tendency to aggregate onto clay platelets can lead to de-aggregation. capes.gov.br This results in an increase in photoluminescence intensity and a blue-shift in the emission spectrum compared to the pure material in a thin film. capes.gov.br

The photophysical properties of some emitters show that they are weakly fluorescent in dilute solution but emit strongly with delayed fluorescence in the aggregated state, a characteristic of aggregation-induced delayed fluorescence (AIDF). frontiersin.org

Thermally Induced Spectral Stability

The spectral stability of this compound-based materials, particularly under thermal stress, is crucial for their application in devices like OLEDs, which can generate significant heat during operation. Changes in temperature can lead to the formation of aggregates or excimers, causing undesirable shifts in the emission spectrum.

Several strategies have been developed to improve the thermally induced spectral stability of polyfluorenes. One effective approach is to introduce bulky side chains or to modify the polymer backbone to prevent close packing of the polymer chains.

Spiro-functionalization at the C-9 position of the fluorene unit has been shown to significantly improve the thermal spectral stability of polyfluorenes. researchgate.net20.210.105researchgate.net The spiro-structure introduces steric hindrance that reduces intermolecular interactions and the formation of excimers. This leads to a narrower emission spectrum and a reduced tail at longer wavelengths. 20.210.105researchgate.net The improvement in thermal stability is also linked to an increase in the glass transition temperature (Tg) of the polymer. researchgate.net20.210.105researchgate.net

Modifying the polymer backbone by alternating this compound units with other substituted phenylene units can also enhance thermal spectral stability. researchgate.netresearchgate.net This approach can lead to blue-emitting polymers with even better spectral quality and thermal stability than spiro-functionalized polyfluorenes. researchgate.netresearchgate.net The good thermal stability in these cases is attributed to a less planar backbone configuration and the efficient separation of the polymer backbones by the side chains on the phenylene units. researchgate.netresearchgate.net

Computational and Theoretical Studies on 9,9 Dihexylfluorene and Its Polymers

Quantum Chemical Calculations

Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of 9,9-dihexylfluorene. These methods are crucial for predicting electronic behavior and guiding the design of new materials with tailored characteristics.

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of fluorene-based materials. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying large oligomers and polymer segments. A common functional used for these systems is B3LYP, often paired with basis sets like 6-31G*. nih.govworldscientific.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of conjugated polymers. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the material's color, conductivity, and application potential.

DFT calculations at the B3LYP/6-31G* level have been employed to determine the HOMO-LUMO energy differences for oligomers of this compound (DHPF). worldscientific.comworldscientific.com These calculations show that as the oligomer chain length increases, the HOMO-LUMO gap decreases, a trend that is extrapolated to estimate the energy gap of the corresponding polymer. worldscientific.comworldscientific.com While direct HOMO-LUMO energy gaps from B3LYP calculations can sometimes deviate from experimental values, they are valuable for predicting trends and relative properties. worldscientific.comworldscientific.com For instance, studies on copolymers of this compound have utilized DFT to estimate HOMO and LUMO energy levels, providing insight into how different co-monomers can tune the electronic band gap. rsc.org It has also been noted that the presence of alkyl side chains like dihexyl groups does not have a significant effect on the molecular orbital distribution when compared to simpler alkyl chains like dimethyl. ntu.edu.tw

| Polymer System | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Poly[2,7-(this compound)-co-alt-2,5-(decylthiophene)] | TDDFT(B3LYP/6-31G)//B3LYP/6-31G | - | - | 2.50 | worldscientific.com |

| PTFDPP (Fluorene-DPP-Thiophene terpolymer) | DFT | -5.32 | -3.57 | 1.75 | rsc.org |

| PBTFDPP (Fluorene-DPP-Bithiophene terpolymer) | DFT | -5.25 | -3.54 | 1.71 | rsc.org |

DFT calculations provide detailed maps of the electronic structure, revealing how electron density is distributed across the molecule. In copolymers containing this compound as an electron donor and another unit as an electron acceptor, the HOMO is often delocalized over the entire conjugated backbone, including the fluorene (B118485), donor, and acceptor units. rsc.org In contrast, the LUMO is typically localized on the electron-accepting moiety. rsc.org This separation of frontier orbitals is fundamental to the operation of organic electronic devices.

To investigate the excited-state properties, Time-Dependent Density Functional Theory (TDDFT) is widely used. This method allows for the calculation of electronic transition energies, which correspond to the absorption of light. TDDFT is particularly effective for predicting the lowest excitation energies and maximum absorption wavelengths (λ_max) of polyfluorene and its derivatives. worldscientific.comworldscientific.com

For copolymers of this compound, TDDFT calculations have provided reliable predictions of the energy gap that are in excellent agreement with experimental data. worldscientific.comworldscientific.com For example, the TDDFT(B3LYP/6-31G)//B3LYP/6-31G method yielded an energy gap of 2.50 eV for a fluorene-thiophene copolymer, matching experimental findings. worldscientific.comworldscientific.com TDDFT has also been applied to gain detailed insights into the character of both singlet and triplet excited states in various fluorene-based copolymers, helping to assign features in optical absorption spectra. researchgate.net The method can also be used to model the vibronic shape of UV-visible absorption bands, as demonstrated with the TD-PW91/6-31G* method for a bifluorene system. researchgate.net

ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical method that, while less computationally intensive than DFT, has proven effective for calculating the electronic spectra of large molecules like fluorene oligomers. scielo.br ZINDO calculations have been successfully used to predict the lowest excitation energies and absorption wavelengths of polyfluorene, with results that align well with experimental observations. worldscientific.comworldscientific.com

In one study, ZINDO calculations performed on dimer and trimer co-oligomers containing this compound units showed excellent agreement between the calculated and experimental absorption spectra. acs.org The method has also been used to determine the main electronic transition energies in alternating copolymers of fluorene, correlating well with the inverse of the polymer chain length. ntu.edu.tw These studies confirm that ZINDO is a valuable tool for interpreting the spectral properties of these complex systems. researchgate.netcdnsciencepub.com

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulations

Beyond quantum chemical calculations on single molecules or short oligomers, molecular modeling and simulations are used to explore the large-scale conformational properties and condensed-phase morphology of poly(this compound) (PDHF). These techniques bridge the gap between molecular properties and bulk material behavior.

Monte Carlo simulations, based on realistic models derived from DFT calculations and X-ray data, have been used to study the properties of PDHF in dilute solutions. acs.orgnih.govacs.org These simulations, such as the "selective random walk" (SRW) and "selective self-avoiding random walk" (SSAW), explicitly consider the distinct torsion angles (e.g., ±37.5° and ±143°) between fluorene units. acs.orgnih.govacs.org The simulations predict that the polymer chains consist of long, straight sections punctuated by sudden, sharp loops. acs.orgnih.govacs.org

Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, have been employed to investigate the self-assembly of block copolymers containing PDHF. researchgate.net These simulations can model processes like micelle formation in solution, showing how the polymer aggregates as solvent conditions change. researchgate.net Combined experimental and simulation studies on thin films of PDHF-containing block copolymers have revealed how surface morphologies, from isolated islands to network-like structures, can be tuned by external stimuli like temperature. nih.gov Furthermore, DFT calculations have been used to establish correlations between the inter-monomer torsion angle and NMR chemical shifts, providing a powerful method for analyzing polymer conformation in solution. nih.gov

Theoretical Predictions of Optical and Electrical Properties

Computational methods are instrumental in predicting the optical and electronic properties of this compound derivatives, guiding the design of new materials for optoelectronic applications. worldscientific.com

Quantum chemical calculations, including time-dependent density functional theory (TD-DFT) and methods like ZINDO, are used to predict properties such as HOMO-LUMO energy gaps, absorption spectra, and excitation energies. worldscientific.comcdnsciencepub.com For copolymers of this compound, TD-DFT calculations have been successfully used to predict the energy gap, showing excellent agreement with experimental values. worldscientific.com DFT and TD-DFT methods have also been applied to study the evolution of the electronic structure and optical absorption spectra of oligomers at various n-doping levels. diva-portal.org

These theoretical studies can predict trends in properties as a function of oligomer length. acs.org For instance, calculations on fluorene-pyrimidine hybrid oligomers have shown that the placement of nitrogen atoms in the heterocyclic rings can facilitate a more planar molecular structure, which in turn affects the electronic properties. psu.edu The calculated HOMO energies for these compounds correlate well with experimentally measured oxidation potentials. psu.edu Theoretical simulations of fluorene oligomers have been used to compare with experimental UV-Vis spectra, helping to understand how properties differ between dilute solutions and the solid state. scielo.br

| System | Method | Predicted Property | Value | Source |

|---|---|---|---|---|

| Poly[2,7-(this compound)-co-alt-2,5-(decylthiophene)] | TDDFT(B3LYP/6-31G*) | Energy Gap | 2.50 eV | worldscientific.com |

| 2,7-bis(5-phenyl-2-pyrimidyl)-9,9-dihexylfluorene | Cyclic Voltammetry (Experimental) / DFT (Theoretical) | Oxidation Potential / HOMO Energy | +1.36 V / Correlates well with experiment | psu.edu |

| 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene | Cyclic Voltammetry (Experimental) / DFT (Theoretical) | Oxidation Potential / HOMO Energy | +1.50 V / Correlates well with experiment | psu.edu |

| PDHF Oligomers (n=1-11) | Simulation of Electronic Spectra | Critical Conjugation Length | 6-7 mers | scielo.br |

Research on Applications of 9,9 Dihexylfluorene and Its Polymeric Systems

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of poly(9,9-dialkylfluorene-2,7-diyl)s are well-established as emitters in electroluminescent devices due to their desirable properties, including blue emission, high charge-carrier mobilities, good thermal and electrochemical stability, and high photoluminescence quantum yields. rsc.org The 9,9-dihexylfluorene unit is a cornerstone in the design of blue-emitting polymers for OLEDs and PLEDs. researchgate.netlookchem.com Its bulky hexyl groups enhance solubility and processability while maintaining the desirable electronic properties of the fluorene (B118485) core. researchgate.net Polyfluorenes (PFs) are recognized for their excellent optoelectronic properties and are considered promising for blue light-emitting applications. researchgate.net However, challenges related to spectral changes and color purity can affect the performance of optoelectronic devices. researchgate.net

Simulations have become a vital tool for understanding and designing OLED architectures to optimize their performance. frontiersin.org Studies have shown that factors like the thickness of the emissive layer (EML) and the concentration of the emitter can significantly impact quantum efficiency. frontiersin.org For example, increasing the EML thickness can lead to higher luminance efficiency, and an emitter concentration of around 5% often results in optimal performance. frontiersin.org

The composition of the emissive layer itself is also a critical area of research. Blending different polymers is a common strategy to tune the emission color and improve device efficiency. For example, OLEDs with a blended layer of poly(9,9-dioctyl-2,7-fluorene) (PFO) and an electron-transporting material, 2,7-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]-9,9-dihexylfluorene (DFD), have been fabricated to control the emission spectrum. researchgate.net

Below is a table summarizing the performance of PLEDs based on copolymers of poly(this compound-3,6-diyl and 2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl) [p(F-S)].

| Copolymer Ratio (F:S) | Linkage | λEL (nm) | Max. EQE (%) | Max. Brightness (cd/m²) | Turn-on Voltage (V) |

| 95:5 | 2,7 | 436 | 2.1 | 1850 | 3.5 |

| 90:10 | 2,7 | 437 | 2.1 | 2400 | 3.5 |

| 75:25 | 2,7 | 441 | 1.8 | 2700 | 3.5 |

| 50:50 | 2,7 | 446 | 1.1 | 1400 | 4.0 |

| 95:5 | 3,6 | 420 | 2.2 | 1100 | 4.0 |

| 90:10 | 3,6 | 421 | 2.0 | 700 | 4.0 |

| 50:50 | 3,6 | 426 | 1.0 | 350 | 4.5 |

| Data sourced from a study on deep blue fluorescent polymer light-emitting diodes. rsc.org |

Efficient charge transport is fundamental to the operation of OLEDs. Polyfluorenes are known for their high charge carrier mobility. researchgate.net The transport of charges in π-conjugated polymers like those based on this compound is influenced by a significant degree of disorder in both the energy of the conjugated segments and the electronic coupling between adjacent sites. aps.org This disorder arises from variations in the structure and conformation of the molecular units. aps.org

The hole mobility in polyfluorene-based materials has been a subject of extensive study. For instance, the hole mobility in poly(9,9-dioctylfluorene) homopolymer was estimated to be in the range of (6–10) × 10⁻⁴ cm²/(V s). acs.org Blends of poly(9,9-dioctylfluorene) and regioregular poly(3-hexylthiophene) have shown hole mobilities in the range of 2.0 × 10⁻⁴ to 1 × 10⁻³ cm²/(V s). acs.org

In copolymers, the charge transport properties can be tuned by altering the composition. For example, in fluorene-based donor-acceptor copolymers containing functionalized benzotriazole (B28993) units, p-type mobilities of around 10⁻⁴ cm²·V⁻¹·s⁻¹ have been observed. mdpi.com The introduction of an extended, planarized chain geometry, known as the "β-phase," in poly(9,9-dioctylfluorene) films has been investigated to understand its impact on hole transport. aps.org

The table below presents hole mobility data for various fluorene-based polymers.

| Polymer | Hole Mobility (cm²/Vs) | Measurement Technique |

| Poly(9,9-dioctylfluorene) | (6-10) x 10⁻⁴ | Field-Effect Mobility (estimated) acs.org |

| Poly(9,9-dioctylfluorene) / Poly(3-hexylthiophene) blends | 2.0 x 10⁻⁴ - 1 x 10⁻³ | Field-Effect Mobility acs.org |

| Poly[2,7-(this compound)-alt-bithiophene] (F6T2) | 8.4 x 10⁻⁵ (at 310 K) | Time-of-Flight nih.govacs.org |

| Poly[2,7-(this compound)-alt-bithiophene] (F6T2) | 3 x 10⁻⁸ m²/Vs (equivalent to 3 x 10⁻⁴ cm²/Vs) | Mott-Gurney Law aip.orgaip.org |

| Fluorene-benzotriazole copolymers | ~10⁻⁴ | Field-Effect Transistor mdpi.com |

A significant challenge in the development of polyfluorene-based PLEDs is the emergence of a broad, long-wavelength green emission that compromises the color purity and stability of the desired blue light. researchgate.netiaamonline.orgwikipedia.org This unwanted green emission has been attributed to the formation of ketone defects at the 9-position of the fluorene monomer due to incomplete alkylation and subsequent oxidation. wikipedia.org This oxidation leads to a shift in fluorescence to the green part of the spectrum and a decrease in quantum yield. researchgate.net

The formation of excimers, which are excited-state dimers, can also contribute to a red-shift in the emission spectrum and lower the efficiency of the device. wikipedia.org Degradation of the polymer chain is another factor affecting stability, which can occur through oxidation or lead to aggregation, both of which alter the luminescent properties. researchgate.netwikipedia.org

Strategies to improve color purity and stability include:

Chemical Modification : Incorporating spirobifluorene units, heterofluorene units, or creating hyperbranched and star-shaped structures can help maintain pure blue emission. researchgate.net

Device Structure Modification : Using one-dimensional photonic band gap (1D-PBG) crystals made of alternating metallic and dielectric thin films can be designed to transmit specific wavelengths of light, effectively suppressing the undesirable green emission. iaamonline.org For instance, a 1D-PBG with a 150 Å thick silver layer was effective in obstructing the green peak at 460 nm in the emission of PFO. iaamonline.org